2-hexadecyl-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a hexadecyl chain and a nitro group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Reduction of Nitro Group: The major product is the corresponding amino derivative.
Substitution Reactions: The products vary depending on the substituent introduced, leading to a range of alkyl or aryl derivatives.
Scientific Research Applications
2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexadecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and cellular uptake .
Comparison with Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Compounds with an indole nucleus exhibit diverse biological activities and are structurally related to isoindoline-1,3-diones.
Uniqueness: 2-Hexadecyl-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of a long hexadecyl chain and a nitro group, which confer distinct chemical reactivity and potential biological activities compared to other isoindoline-1,3-dione derivatives .
Properties
Molecular Formula |
C24H36N2O4 |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-hexadecyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C24H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23(27)20-17-16-18-21(26(29)30)22(20)24(25)28/h16-18H,2-15,19H2,1H3 |
InChI Key |
RFEJQYCJRXDATF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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